A Comprehensive Technical Guide to 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS No. 21323-71-7)
A Comprehensive Technical Guide to 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS No. 21323-71-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, synthesis, spectroscopic characterization, and reactivity, with a particular focus on its utility as a precursor in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the application of this versatile compound.
Introduction: The Significance of the Triazolo[4,5-d]pyrimidine Scaffold
The[1][2][3]triazolo[4,5-d]pyrimidine core is a purine isostere that has garnered significant attention in the field of medicinal chemistry. Its structural similarity to endogenous purines allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases and demethylases. The strategic modification of this core structure has led to the discovery of potent inhibitors for various enzymes implicated in diseases such as cancer. The subject of this guide, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, is a particularly valuable derivative due to the reactive chloro-substituent at the 7-position, which serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions.
Chemical Identity and Properties
CAS Number: 21323-71-7[1][2][3][4]
Molecular Formula: C₅H₄ClN₅
Molecular Weight: 169.57 g/mol [1]
IUPAC Name: 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine[1]
Chemical Structure:
Caption: Chemical structure of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Canonical SMILES | CN1N=NC2=C(Cl)N=CN=C21 | [1] |
| InChI | InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3 | [1] |
| InChI Key | DRLGKTNNLQRDHQ-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a representative example based on the synthesis of structurally related compounds. Researchers should optimize conditions for their specific needs.
Step 1: Synthesis of 7-hydroxy-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
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To a solution of the appropriate aminotriazole precursor in a suitable solvent (e.g., ethanol), add a pyrimidine-forming reagent (e.g., a substituted malonate or cyanoacetate derivative).
-
The reaction mixture is typically heated under reflux for several hours to facilitate cyclization.
-
Upon completion, the reaction is cooled, and the resulting solid precipitate (the hydroxylated triazolopyrimidine) is collected by filtration, washed with a cold solvent, and dried.
Step 2: Chlorination to yield 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
-
The dried 7-hydroxy-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is suspended in an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added to facilitate the reaction.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove any remaining acid, and then dried to afford the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods. The expected spectral data are as follows:
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the methyl protons (around 4.0-4.5 ppm) and a singlet for the pyrimidine proton (around 8.5-9.0 ppm). The exact chemical shifts will be solvent-dependent. |
| ¹³C NMR | Resonances for the methyl carbon, and the aromatic carbons of the triazolopyrimidine core. The carbon bearing the chlorine atom is expected to be in the range of 150-160 ppm. |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. |
| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C=N stretching, and aromatic C-H stretching. |
Reactivity and Applications in Drug Discovery
The primary utility of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine in drug discovery lies in the reactivity of the 7-chloro group. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide variety of substituents.
Nucleophilic Substitution Reactions
A study by researchers at the Yakugaku Zasshi has specifically investigated the reaction of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with various nucleophiles.[5] This reactivity is fundamental to its application as a versatile building block.
Caption: General scheme for nucleophilic substitution at the 7-position.
Experimental Protocol: General Procedure for Nucleophilic Substitution
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Dissolve 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine in a suitable aprotic polar solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., an amine, alcohol, or thiol), often in a slight excess.
-
A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) is typically added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity) and monitored by TLC.
-
Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Applications in the Synthesis of Bioactive Molecules
The triazolo[4,5-d]pyrimidine scaffold is a key feature in several classes of biologically active compounds.
-
LSD1 Inhibitors: Derivatives of the[1][2][3]triazolo[4,5-d]pyrimidine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer progression.[6] The ability to easily diversify the 7-position of the core is crucial for structure-activity relationship (SAR) studies in the development of these inhibitors.
-
Anticancer Agents: Numerous studies have reported the synthesis of[1][2][3]triazolo[4,5-d]pyrimidine derivatives with significant antiproliferative activity against various cancer cell lines.[6][7] These compounds often induce apoptosis and can modulate key signaling pathways in cancer cells.
-
Kinase Inhibitors: The structural similarity of the triazolopyrimidine core to adenine makes it an attractive scaffold for the design of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).[8][9]
Safety and Handling
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
Harmful if swallowed.[1]
-
Harmful if inhaled.[1]
-
May cause an allergic skin reaction.[10]
-
Causes severe skin burns and eye damage.[10]
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.[10][11]
-
IF ON SKIN: Wash with plenty of water and soap.[1]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Conclusion
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is a valuable and versatile heterocyclic compound with significant potential in drug discovery and organic synthesis. Its key feature is the reactive 7-chloro substituent, which allows for straightforward chemical modification. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, intended to empower researchers to effectively utilize this important chemical entity in their scientific endeavors. The continued exploration of derivatives based on this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity.
References
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7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine [21323-71-7] - SJZ Chem-Pharm. (URL: [Link])
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7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine - Oakwood Chemical. (URL: [Link])
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[Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)] - PubMed. (URL: [Link])
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SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
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Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. - ResearchGate. (URL: [Link])
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Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed. (URL: [Link])
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Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction | Kuwait Journal of Science. (URL: [Link])
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Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - NIH. (URL: [Link])
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Design, Synthesis, and Evaluation of An Anti‐trypanosomal[1][2]Triazolo[1,5‐a]pyrimidine Probe for Photoaffinity Labeling - -ORCA - Cardiff University. (URL: [Link])
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Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC - PubMed Central. (URL: [Link])
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (URL: [Link])
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (URL: [Link])
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Triazolo[4,5-d]pyrimidine, 3h-v-, 5-amino-7-chloro-3-ethyl- - the NIST WebBook. (URL: [Link])
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![Chemical structure of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine](https://i.imgur.com/2sJ6j2F.png)
